molecular formula C18H20N6O B2810371 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2320956-48-5

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

Cat. No.: B2810371
CAS No.: 2320956-48-5
M. Wt: 336.399
InChI Key: JTHWKFOAGOPUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one features a bicyclo[3.2.1]octane scaffold substituted with a 1,2,4-triazole moiety at the 3-position and a benzimidazole-linked ethanone group at the 8-position.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(9-22-12-20-16-3-1-2-4-17(16)22)24-13-5-6-14(24)8-15(7-13)23-11-19-10-21-23/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHWKFOAGOPUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes for this compound typically involve a sequence of reactions that strategically assemble the triazole, azabicyclo octane, and benzimidazole rings. A common approach might include:

  • Initial synthesis of the 1H-1,2,4-triazole derivative.

  • Formation of the azabicyclo[3.2.1]octane scaffold through cyclization reactions.

  • Coupling the triazole unit with the azabicyclo[3.2.1]octane intermediate.

  • Finally, attaching the benzimidazole moiety via nucleophilic substitution or other appropriate linkage techniques. Industrially, the production might involve continuous flow processes to ensure scalability and consistency.

Chemical Reactions Analysis

Scientific Research Applications

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a synthetic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, and biological activities based on recent research findings.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Studies:

  • Antimicrobial Activity : Research has indicated that derivatives of compounds containing triazole rings exhibit significant antimicrobial properties. This suggests that the compound could be explored for developing new antibiotics or antifungal agents.
  • Cancer Research : Triazole-containing compounds have shown promise in inhibiting cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Pharmacology

The pharmacological profile of the compound is under investigation to determine its mechanism of action and potential side effects.

Mechanism of Action :

The interaction between the triazole ring and biological targets can lead to modulation of enzyme activity or receptor signaling pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic properties.

Biochemical Assays

The compound can serve as a probe in biochemical assays to study specific biological processes or pathways. Its ability to bind selectively to certain proteins makes it useful in elucidating the roles of these proteins in health and disease.

Industrial Applications

In addition to its medicinal applications, the compound may have utility in industrial chemistry for synthesizing new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The compound’s biological activity could be attributed to its ability to bind to specific molecular targets. The triazole ring may inhibit certain enzymes by mimicking substrate structures, while the benzimidazole ring might disrupt protein-DNA interactions, a known mechanism for similar compounds. These actions could interfere with essential biological pathways in microorganisms, potentially leading to their use as antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / Structure Key Structural Features Biological Activity (IC₅₀, MIC, or % Inhibition) Reference
1-[(3-endo)-8-Azabicyclo[3.2.1]oct-3-yl]-1H-benzimidazole hydrochloride Bicyclo[3.2.1]octane + benzimidazole (no triazole or ethanone) Not reported; structural focus
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives Benzimidazole-ethanone + aryl substituents Cytotoxic (IC₅₀: 10–50 µM on VERO/NCI cell lines)
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Benzimidazole-ethanone + oxadiazole-thio linkage Anti-inflammatory (63.35% inhibition at 50 mg/kg)
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives Benzimidazole + triazole-amine hybrid Antibacterial (MIC: 1.5–3.125 µg/mL)
Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3) Benzimidazole-methanone + trimethoxyphenyl Corrosion inhibition (5.0 M HCl, 85% efficiency)

Key Observations:

Bicyclo[3.2.1]octane Scaffold: The bicyclo-octane system in the target compound is structurally similar to ’s hydrochloride derivative but lacks the ethanone and triazole groups. Such scaffolds are often associated with enhanced metabolic stability and receptor binding in CNS-targeting drugs .

Benzimidazole-Ethanone Moiety: Analogues like those in and demonstrate that the benzimidazole-ethanone group contributes to cytotoxicity and anti-inflammatory activity. The target compound’s ethanone linkage may similarly enhance membrane permeability .

Triazole Substitution: The 1,2,4-triazole group (absent in most benzimidazole-ethanone derivatives) is linked to antimicrobial activity in compounds like those in , suggesting the target compound may exhibit synergistic effects between triazole and benzimidazole pharmacophores .

Pharmacological and Physicochemical Properties

Table 2: Activity Trends Based on Substituent Modifications

Substituent Type Observed Impact on Activity Example Compounds
Bicyclo[3.2.1]octane Improves rigidity and bioavailability; may enhance CNS penetration
1,2,4-Triazole Enhances antimicrobial activity via metal chelation or enzyme inhibition
Oxadiazole-Thio Increases anti-inflammatory efficacy through radical scavenging
Methoxy Groups Modulates electron density, improving corrosion inhibition or receptor binding

Critical Analysis:

  • Antimicrobial Potential: The triazole group in the target compound may confer antibacterial activity, as seen in ’s triazol-4-amine derivatives (MIC: 1.5–3.125 µg/mL). However, the absence of a methylene linker (replaced by ethanone) could alter potency .
  • Anti-Inflammatory Activity : Compounds like 4a () achieved 63.35% inhibition via oxadiazole-thio linkages, whereas the target compound’s triazole substituent might redirect activity toward alternative pathways (e.g., COX-2 inhibition) .
  • Cytotoxicity: Benzimidazole-ethanone derivatives in showed moderate cytotoxicity (IC₅₀: 10–50 µM), suggesting the target compound’s activity may depend on triazole positioning and stereochemistry .

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule that combines a bicyclic structure with a triazole moiety and a benzimidazole derivative. This unique structural arrangement suggests significant potential for biological activity, particularly in pharmacological applications.

Structural Features

The compound's structure includes:

  • Bicyclic Framework : The azabicyclo[3.2.1]octane structure is known for its ability to interact with various biological targets.
  • Triazole Ring : This moiety can enhance pharmacological properties by acting as a bioisostere for amides or esters.
  • Benzimidazole Group : Known for its diverse biological activities, this group may contribute to the compound's overall efficacy.

Biological Activity

The biological activity of this compound is hypothesized based on its structural features and has been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds containing triazole and bicyclic structures often exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal activity due to their ability to inhibit fungal cell wall synthesis .

Anticancer Properties

The combination of the triazole and benzimidazole moieties suggests potential anticancer activity. Studies on similar compounds have demonstrated that triazole-based structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CNS Activity

The bicyclic amine structure is linked to central nervous system (CNS) activity. Compounds with similar frameworks have been reported to exhibit neuroprotective effects and potential applications in treating neurological disorders .

Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Study Findings
Study A Identified triazole derivatives with significant anticancer properties through apoptosis induction in breast cancer cells.
Study B Reported antimicrobial activity of bicyclic compounds against various bacterial strains, suggesting a mechanism involving membrane disruption.
Study C Demonstrated neuroprotective effects of azabicyclic compounds in models of neurodegeneration, indicating potential for CNS-related therapies.

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole-based azabicyclo compounds and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-containing bicyclic compounds. The study revealed that these compounds effectively inhibited the growth of several pathogenic bacteria, highlighting their potential as new antimicrobial agents.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Bicyclic core formationDCC, DMF, 70°C6590
Triazole conjugationCuSO₄·5H₂O, sodium ascorbate, RT7892
Final purificationSilica gel chromatography98

Basic: Which spectroscopic and computational methods are recommended for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., distinguishing 1R,5S configuration) and functional groups (triazole protons at δ 7.8–8.2 ppm; benzimidazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₂₀N₆O: 372.17 g/mol) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: How can researchers address contradictions in reported enzyme inhibition data?

Answer:
Discrepancies often arise from:

  • Structural variations : Minor changes in substituents (e.g., trifluoromethyl vs. phenyl groups) alter binding affinities .
  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) impact activity .

Q. Methodological Recommendations :

Standardize assays : Use consistent buffer systems (e.g., PBS pH 7.4) and validate with positive controls (e.g., known kinase inhibitors).

Structure-activity relationship (SAR) studies : Synthesize analogs to isolate key pharmacophores (e.g., triazole vs. imidazole) .

Molecular docking : Compare binding poses in silico (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Advanced: What mechanistic hypotheses explain the compound’s interaction with biological targets?

Answer:
The compound likely acts as a dual inhibitor targeting:

  • Kinases : The triazole moiety mimics ATP’s adenine ring, competing for the ATP-binding pocket .
  • GPCRs : The azabicyclo[3.2.1]octane core may stabilize receptor conformations via hydrophobic interactions .

Q. Validation Strategies :

  • Biochemical assays : Measure IC₅₀ values against purified enzymes (e.g., PKA, EGFR) .
  • Cellular assays : Monitor downstream signaling (e.g., phosphorylation levels via Western blot) .
  • Mutagenesis studies : Introduce point mutations in target proteins to disrupt binding .

Advanced: How does stereochemistry influence pharmacological properties, and how is it validated?

Answer:
The 1R,5S configuration ensures optimal spatial alignment for target binding. Enantiomeric impurities (>5%) reduce potency by 10–100-fold .

Q. Validation Methods :

  • Chiral HPLC : Use columns like Chiralpak IG-3 to separate enantiomers (retention time differences ≥2 min) .
  • Circular Dichroism (CD) : Confirm stereochemistry by comparing experimental spectra with computed data .

Basic: What are the stability and reactivity profiles under physiological conditions?

Answer:

  • Hydrolysis : The ketone group is stable at pH 4–8 but degrades in strongly acidic/basic conditions.
  • Oxidation : The benzimidazole ring is susceptible to oxidative cleavage; antioxidants (e.g., BHT) improve stability .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.